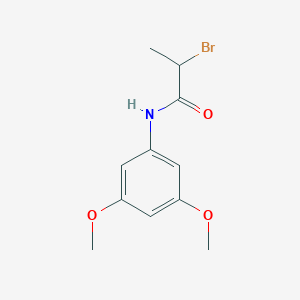![molecular formula C14H9BrN2O2 B1450942 2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol CAS No. 111997-58-1](/img/structure/B1450942.png)
2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol
Übersicht
Beschreibung
2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol is a chemical compound with the molecular formula C14H9BrN2O2 and a molecular weight of 317.15 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol consists of a phenol group attached to an oxadiazole ring, which is further connected to a bromophenyl group . The InChI code for this compound is 1S/C14H9BrN2O2 .Physical And Chemical Properties Analysis
2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol is a solid compound . Its melting point is between 167-171 °C .Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs)
2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol has been explored in the field of organic light-emitting diodes. Research has shown that iridium complexes with this compound as an ancillary ligand can be used to develop efficient OLEDs with low efficiency roll-off. These complexes are known for their green phosphorescence and have been identified as potential materials for high-performance OLEDs (Jin et al., 2014).
Antimicrobial Evaluation
The compound has also been studied for its antimicrobial properties. A series of derivatives have been synthesized and tested against various microbial species. Certain derivatives have shown effective antimicrobial activity, suggesting potential use in this area (Gul et al., 2017).
Colorimetric Fluoride Chemosensors
Research has also explored the use of similar 1,3,4-oxadiazole derivatives in developing colorimetric fluoride chemosensors. These compounds have shown potential in detecting fluoride ions through visible color changes and optical shifts (Ma et al., 2013).
Anticancer and Antioxidant Agents
Oxadiazoles, including derivatives of 2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol, have been investigated for their potential as anticancer and antioxidant agents. Certain compounds in this class have shown significant activity against various cancer cell lines and also exhibited antioxidant properties (Ahsan et al., 2020).
Computational and Pharmacological Evaluation
The compound has been part of studies focusing on computational and pharmacological evaluations, particularly in assessing toxicity, tumor inhibition, and other biological activities. These studies aim to understand the compound's potential applications in medicine and pharmacology (Faheem, 2018).
Photophysical and Optoelectronic Applications
The photophysical and optoelectronic properties of 1,3,4-oxadiazole derivatives, including those similar to the 2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol, have been a subject of research. These studies aim to develop new materials for optoelectronic devices and sensors, leveraging the unique properties of these compounds (Naik et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-10-7-5-9(6-8-10)13-16-17-14(19-13)11-3-1-2-4-12(11)18/h1-8,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRNZLAWINEMKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



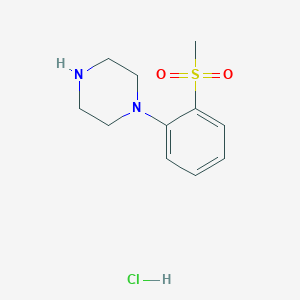
![(7-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1450861.png)
![3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1450863.png)
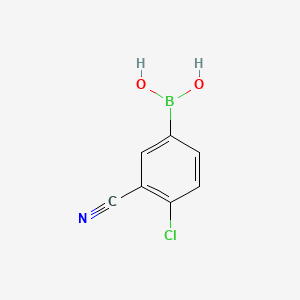
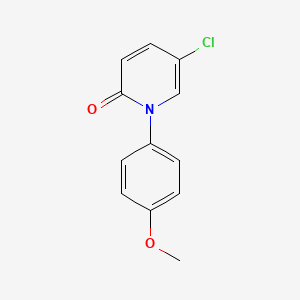
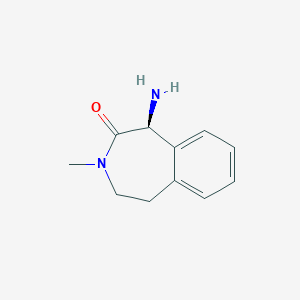
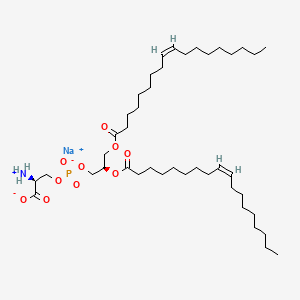
![1-[2-Methyl-4-(methylsulphonyl)phenyl]-3-methylpiperazine](/img/structure/B1450872.png)
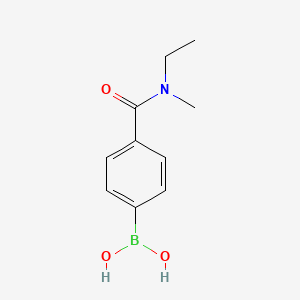
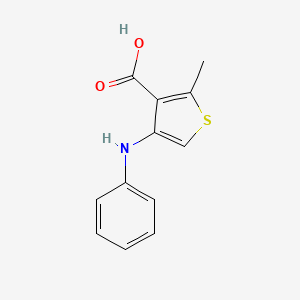
![Boronic acid, B-[(1E)-2-(3-thienyl)ethenyl]-](/img/structure/B1450875.png)
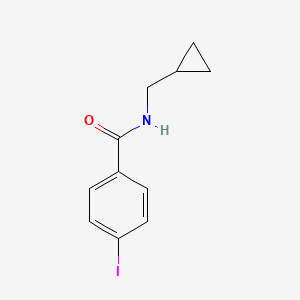
![4-{[(3,5-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1450878.png)
